
4-(Chlorosulfonyl)benzamide
Overview
Description
4-(Chlorosulfonyl)benzamide is an organic compound with the molecular formula C7H6ClNO3S It is characterized by the presence of a chlorosulfonyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)benzamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with appropriate reagents. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with thionyl chloride to introduce the chlorosulfonyl group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorosulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Hydrolysis: The compound can undergo hydrolysis to form 4-aminobenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form sulfonamides.
Water: Used in hydrolysis reactions under acidic or basic conditions.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
4-Aminobenzenesulfonic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(Chlorosulfonyl)benzamide and its derivatives may possess antimicrobial properties . For instance, sulfamoyl benzamide derivatives have been shown to effectively inhibit bacterial growth, suggesting potential use in developing new antibiotics.
Table 1: Antimicrobial Efficacy of Sulfamoyl Benzamide Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Potential
The structural features of this compound suggest its potential as an anti-inflammatory agent . Studies have indicated that compounds with similar functional groups can modulate inflammatory pathways, making them candidates for therapeutic development.
Agrochemical Applications
This compound serves as an important intermediate in the synthesis of various agrochemicals . Its derivatives are utilized in creating herbicides and pesticides, contributing to agricultural productivity while managing pest populations effectively.
The reactivity of this compound can be attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins. This characteristic enables it to interact with various biological targets, potentially leading to enzyme inhibition or modulation of receptor activity. For example, certain derivatives have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are crucial in numerous physiological processes.
Table 2: Inhibition Potency Against Carbonic Anhydrases
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
Compound D | CA I | 50 |
Compound E | CA II | 25 |
Compound F | CA IX | 10 |
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of benzamide, including those related to this compound, exhibited significant antiviral activity against filoviruses such as Ebola and Marburg. These compounds were found to inhibit viral entry effectively, showcasing their potential as therapeutic agents against viral infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship (SAR) of substituted sulfamoyl benzamidothiazoles revealed that modifications at specific positions could enhance both potency and selectivity against target enzymes. This study highlights the importance of chemical modifications in optimizing the biological activity of compounds derived from this compound .
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)benzamide involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
- 4-(Chlorosulfonyl)benzoic Acid
- 4-(Chlorosulfonyl)benzoyl Chloride
- 4-(Chlorosulfonyl)benzenesulfonamide
Comparison: 4-(Chlorosulfonyl)benzamide is unique due to its benzamide structure combined with a chlorosulfonyl group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, 4-(Chlorosulfonyl)benzoic acid lacks the amide functionality, which affects its reactivity and applications .
Biological Activity
4-(Chlorosulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorosulfonyl group attached to a benzamide structure. This configuration allows the compound to engage in various biochemical interactions, particularly with nucleophilic sites in proteins, which can lead to enzyme inhibition and other biological effects .
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are metalloenzymes that play crucial roles in physiological processes such as respiration and acid-base balance.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that derivatives of benzamide incorporating sulfonyl groups exhibit potent inhibitory activity against various human carbonic anhydrase isoforms, including hCA II, VII, and IX. These isoforms are implicated in several pathologies, including glaucoma and tumors. The inhibition constants (K_i) for these interactions range from low nanomolar to subnanomolar concentrations, indicating high potency .
Enzyme | Inhibition Constant (K_i) |
---|---|
hCA I | 5.3 - 334 nM |
hCA II | Low nanomolar range |
hCA VII | Low nanomolar range |
hCA IX | Low nanomolar range |
VchCAβ (from Vibrio cholerae) | Micromolar range |
Antitumor Activity
This compound and its derivatives have also been evaluated for antitumor properties. A study indicated that compounds with similar structures could induce apoptosis in cancer cell lines through mitochondrial pathways. For instance, a related compound showed IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, demonstrating significant antitumor activity .
Antiviral Activity
Moreover, the potential antiviral properties of related benzamide derivatives have been explored. Compounds such as 4-(aminomethyl)benzamides have been identified as potent inhibitors of Ebola virus entry, with EC50 values below 1 μM against both Ebola and Marburg viruses. These findings suggest that structural modifications in benzamide derivatives can enhance their biological efficacy against viral infections .
Research Findings
Research has shown that the incorporation of sulfonyl groups into benzamide structures can significantly enhance their biological activities. For example:
- Carbonic Anhydrase Inhibition : The introduction of sulfonyl moieties allows for effective binding to the active site of carbonic anhydrases.
- Antiviral Properties : Modifications in the benzamide structure can lead to compounds with broad-spectrum antiviral activity.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(chlorosulfonyl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of benzamide derivatives using chlorosulfonic acid under anhydrous conditions. Key steps include:
- Starting Materials : Benzamide derivatives and chlorosulfonic acid.
- Reaction Conditions : Controlled temperature (0–5°C) to minimize side reactions like over-sulfonation .
- Solvent Choice : Dichloromethane or DMF to stabilize intermediates .
- Yield Optimization : Use excess chlorosulfonic acid in a dropwise manner, followed by quenching with ice water. Purification via recrystallization (ethanol/water) improves purity .
Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify sulfonyl and amide groups. FT-IR identifies S=O (1360–1180 cm) and C-Cl (750 cm) stretches .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point analysis (literature comparison) and elemental analysis (%C, %H, %N) ensure stoichiometric consistency .
Q. How should researchers assess the solubility and stability of this compound in different solvents for experimental design?
- Methodological Answer :
- Solubility Testing : Perform gradient solubility assays in polar (DMSO, methanol) and non-polar solvents (hexane).
- Stability Profiling : Monitor hydrolysis in aqueous buffers (pH 1–12) via HPLC. The compound is prone to hydrolysis in basic conditions (pH > 9), requiring inert atmospheres or stabilizers like BHT .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the benzamide or sulfonyl group (e.g., fluorophenyl, methylthio) via nucleophilic substitution or coupling reactions .
- Bioactivity Screening : Test derivatives in enzyme inhibition assays (e.g., HDACs or kinases) and cellular models (e.g., cancer cell lines). Compare IC values to parent compound .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PARP-1 or histone deacetylases .
Q. What experimental approaches resolve contradictions in reaction mechanisms involving this compound under varying conditions?
- Methodological Answer :
- Mechanistic Divergence : For example, acidic vs. basic conditions may favor organometallic C-H activation vs. single-electron-transfer pathways. Use isotopic labeling (, ) to track oxygen sources in oxidation reactions .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy. Computational DFT calculations (Gaussian 09) can model transition states to validate competing pathways .
Q. How can researchers troubleshoot inconsistent yields during scale-up synthesis of this compound?
- Methodological Answer :
- Process Variables : Optimize mixing efficiency (e.g., overhead stirrers vs. magnetic bars) and heat dissipation. Exothermic sulfonation requires jacketed reactors for temperature control .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., disulfonyl derivatives). Adjust stoichiometry or add scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. What strategies are effective for studying the compound’s potential in material science applications, such as polymer modification?
- Methodological Answer :
- Functionalization : React with amines or alcohols to form sulfonamide or sulfonate esters. Monitor thermal stability via TGA (decomposition >250°C suggests suitability for high-temperature materials) .
- Surface Modification : Use AFM or XPS to analyze adhesion properties when grafted onto polymers like polyethylene .
Properties
IUPAC Name |
4-carbamoylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMSSKBMOFPBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585361 | |
Record name | 4-Carbamoylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885526-86-3 | |
Record name | 4-Carbamoylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-carbamoylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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